N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxopropanamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups
Preparation Methods
The synthesis of N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the dichlorophenyl and fluorophenyl intermediates, followed by their coupling through hydrazone formation. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes.
Comparison with Similar Compounds
N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE can be compared with similar compounds such as:
N-(3,4-Dichlorophenyl)acetamide: This compound shares the dichlorophenyl group but differs in its overall structure and applications.
N-(3,4-Dichlorophenyl)octanamide: Another related compound with a different alkyl chain length, leading to variations in its chemical properties and uses.
N-(3,4-Dichlorophenyl)-3-[(2Z)-2-(4-nitrobenzylidene)hydrazino]-3-oxopropanamide: This compound has a similar hydrazino group but differs in the substituents on the phenyl rings, affecting its reactivity and applications.
N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE stands out due to its unique combination of dichlorophenyl and fluorophenyl groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C16H12Cl2FN3O2 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-13-6-5-12(7-14(13)18)21-15(23)8-16(24)22-20-9-10-1-3-11(19)4-2-10/h1-7,9H,8H2,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
FXHILVDPWAIRFO-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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